6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane
Description
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a pyridine ring substituted with two chlorine atoms at positions 2 and 5, fused to a 6-azaspiro[3.4]octane scaffold. Its synthesis and applications are highlighted in catalogs and patents, such as its role in building blocks for drug development .
The dichloropyridinyl moiety likely enhances lipophilicity and binding affinity, making it valuable for targeting specific biological pathways. SynHet, a professional manufacturer, supplies related spiro compounds with high purity (>99%) and short lead times, underscoring its industrial relevance .
Properties
IUPAC Name |
6-(2,5-dichloropyridin-4-yl)-6-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQDFTCSWQPXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane typically involves the reaction of 2,5-dichloropyridine with a suitable azaspiro compound. One common method involves the use of a nucleophilic substitution reaction where the chlorine atoms on the pyridine ring are replaced by the azaspiro moiety under basic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds .
Scientific Research Applications
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for treating infectious diseases.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spiro[3.4]octane scaffold is versatile, with derivatives differing in substituents, heteroatom placement, and functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Heteroatom Variations: The parent 6-azaspiro[3.4]octane is nitrogen-containing, while derivatives like 2-Oxa-6-azaspiro[3.3]heptane incorporate oxygen, altering electronic properties and solubility .
Boc Protection: Boc groups (tert-butoxycarbonyl) in compounds like AS18208 stabilize amines during synthesis, enabling selective deprotection in multi-step reactions . Sulfonyl and Methyl Groups: The sulfonyl moiety in 6-Methyl-2-[(4-methylphenyl)sulfonyl]-2,6-diazaspiro[3.4]octane may enhance binding to sulfonamide-sensitive targets (e.g., proteases) .
Biological Relevance: The dichloropyridinyl derivative is hypothesized to act as a kinase inhibitor due to its resemblance to known pyridine-based kinase binders . 2-Oxa-6-azaspiro[3.3]heptane oxalate is used in coupling reactions for bioactive molecules, as seen in a 2024 patent for a pyrrolo-pyridazine carboxamide derivative .
Biological Activity
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of azaspiro compounds, known for their diverse pharmacological properties. Recent studies have highlighted its role as a potent inhibitor in various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H14Cl2N2
- CAS Number : 2219370-57-5
- Molecular Weight : 257.16 g/mol
The compound exhibits its biological activity primarily through inhibition of specific protein interactions and signaling pathways. Notably, it has been identified as an inhibitor of SHP2 (Src Homology 2 Domain-containing Phosphatase 2), which plays a crucial role in various signaling pathways involved in cell growth and differentiation .
Antimicrobial Properties
Recent research has indicated that this compound possesses significant antimicrobial activity. In a study evaluating its efficacy against Mycobacterium tuberculosis, the compound demonstrated a minimum inhibitory concentration (MIC) of 0.016 μg/mL, indicating potent activity against this pathogen . This suggests its potential as a lead compound for developing new antitubercular agents.
Study on Antitubercular Activity
A detailed investigation into the antitubercular properties of this compound was conducted using the resazurin microtiter plate assay (REMA). The results showcased that the compound effectively inhibited the growth of drug-sensitive strains of Mycobacterium tuberculosis, making it a promising candidate for further development in treating tuberculosis .
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 0.016 μg/mL |
| Control (Standard Drug) | Varies |
Inhibition of Protein Interactions
Another notable aspect of this compound's biological activity is its ability to inhibit critical protein interactions involved in cancer progression. It has been reported to disrupt the menin-MLL1 interaction, which is significant in certain types of leukemia. This inhibition could potentially lead to novel therapeutic strategies for cancer treatment .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- SHP2 Inhibition : Implicated in various signaling pathways affecting cell growth.
- Antimicrobial Activity : Potent against Mycobacterium tuberculosis with an MIC of 0.016 μg/mL.
- Cancer Therapeutics : Disruption of menin-MLL1 interactions indicates potential use in leukemia treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
